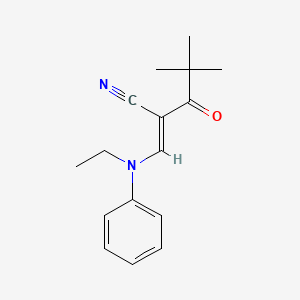

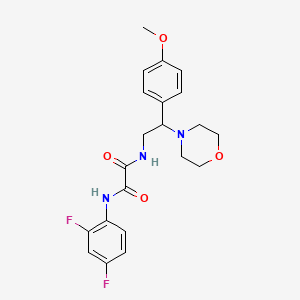

2-(2,2-Dimethylpropanoyl)-3-(ethylphenylamino)prop-2-enenitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2,2-Dimethylpropanoyl)-3-(ethylphenylamino)prop-2-enenitrile, also known as 2-MEPE, is an organic compound composed of two nitrogen atoms, two methylene groups, and an amide group. It is a colorless solid with a melting point of 115-117°C and a boiling point of 202-203°C. 2-MEPE has been found to be a useful synthetic intermediate in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds.

科学的研究の応用

Cyclocondensation Reactions

Research by Singh, Ila, and Junjappa (1988) demonstrated that 2-aroyl-3-cyano-1,1-bis(methylthio)propenide anions, chemically related to 2-(2,2-dimethylpropanoyl)-3-(ethylphenylamino)prop-2-enenitrile, undergo cyclocondensation with aryl isothiocyanates. This results in the formation of thiophene derivatives, a critical step in the synthesis of various heterocyclic compounds (Singh, Ila, & Junjappa, 1988).

Synthesis of Indoles and Furan Derivatives

Yun and Kim (2002) explored the reactions of similar compounds with copper(II) acetate, leading to the synthesis of indole and furan derivatives. These findings are significant in medicinal chemistry and organic synthesis (Yun & Kim, 2002).

Crystal Packing and Noncovalent Interactions

Zhang, Wu, and Zhang (2011) investigated the crystal packing of ethyl cyanoamino propenoates. They identified unusual noncovalent interactions such as N⋯π and O⋯π, which are important in understanding the molecular packing and properties of related compounds (Zhang, Wu, & Zhang, 2011).

Role in Tryptophan Synthesis

Tanaka, Yasuo, and Torii (1989) showed that certain nitrophenyl derivatives, structurally similar to the query compound, can be used in the synthesis of tryptophan precursors. This highlights the compound's potential role in synthesizing essential amino acids (Tanaka, Yasuo, & Torii, 1989).

Synthesis of Pyrimidine Derivatives

Abdallah (2007) conducted studies on enaminonitriles, closely related to the query compound, demonstrating their reactivity towards the formation of various pyrimidine derivatives. These compounds have wide applications in pharmaceuticals and agrochemicals (Abdallah, 2007).

Synthesis of Pentanenitriles

Harutyunyan et al. (2017) researched the synthesis of compounds related to 2-(2,2-dimethylpropanoyl)-3-(ethylphenylamino)prop-2-enenitrile, showing their utility in creating pentanenitriles. This expands the utility of these compounds in organic synthesis (Harutyunyan et al., 2017).

Catalytic Reduction in Organic Synthesis

Esteves et al. (2005) explored the catalytic reduction of related compounds, which is fundamental in organic synthesis, especially in creating cyclic compounds (Esteves et al., 2005).

Synthesis of Pyrrole Derivatives

Yavari, Aghazadeh, and Tafazzoli (2002) conducted a study on the synthesis of pyrrole derivatives using compounds structurally related to the query compound. Pyrroles are important in pharmaceuticals and dyes (Yavari, Aghazadeh, & Tafazzoli, 2002).

Heterocyclic Synthesis

Youssef et al. (2004) demonstrated the use of aroylprop-2-enoic acid derivatives in synthesizing various heterocyclic compounds. This underscores the versatility of compounds like 2-(2,2-dimethylpropanoyl)-3-(ethylphenylamino)prop-2-enenitrile in creating diverse molecular structures (Youssef et al., 2004).

特性

IUPAC Name |

(2E)-2-[(N-ethylanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c1-5-18(14-9-7-6-8-10-14)12-13(11-17)15(19)16(2,3)4/h6-10,12H,5H2,1-4H3/b13-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQITRYTLRXCDT-OUKQBFOZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C=C(C#N)C(=O)C(C)(C)C)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(/C=C(\C#N)/C(=O)C(C)(C)C)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,2-Dimethylpropanoyl)-3-(ethylphenylamino)prop-2-enenitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-1,3-thiazole-5-carboxylate](/img/structure/B2840084.png)

![3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide](/img/structure/B2840086.png)

![3-[(Propan-2-yl)amino]benzoic acid](/img/structure/B2840089.png)

![2-Mercapto-1,5,7-trimethylpyrido[2,3-D]pyrimidin-4(1H)-one](/img/structure/B2840091.png)

![2-((4-bromobenzyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2840097.png)

![N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2840099.png)

![(E)-2-amino-N-phenethyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2840100.png)

![1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2840103.png)